molecular formula C11H13N5O2S B5846799 1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone

1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B5846799
M. Wt: 279.32 g/mol
InChI Key: SKJBAPLAPXJGJG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone typically involves the reaction of 6-mercaptopurine with 1-chloro-2-(morpholin-4-yl)ethanone under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone involves its interaction with specific molecular targets. It is known to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes . By inhibiting DNA-PK, this compound can enhance the efficacy of DNA-damaging agents used in cancer therapy, making it a potential adjuvant in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to its specific combination of a morpholine ring, a purine ring, and a sulfanyl ethanone linker. This unique structure allows it to interact with molecular targets in a distinct manner, providing potential advantages in its applications in scientific research and medicine.

Properties

IUPAC Name

1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-8(16-1-3-18-4-2-16)5-19-11-9-10(13-6-12-9)14-7-15-11/h6-7H,1-5H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJBAPLAPXJGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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